N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide
Description
N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]-2-furamide is a synthetic organic compound featuring a 2-furamide group linked to a phenyl ring, which is further substituted with a cyclopentyl-carbonyl-amino moiety. The cyclopentyl group is modified with a 4-methylphenyl substituent, contributing to its hydrophobic character. The compound’s design combines rigidity (cyclopentyl) with π-electron-rich systems (furan and phenyl), which may enhance binding to biological targets .
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-17-9-11-18(12-10-17)24(13-2-3-14-24)23(28)26-20-7-4-6-19(16-20)25-22(27)21-8-5-15-29-21/h4-12,15-16H,2-3,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
OSYCBPLXDOOACD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are being explored for treating various diseases, including infections and inflammatory conditions.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-METHYLPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Furamide Derivatives
Compounds sharing the 2-furamide backbone but differing in substituents provide insights into structure-activity relationships:
Key Observations :
- The morpholinyl group in ’s compound likely improves aqueous solubility compared to the target’s 4-methylphenyl group, which is purely hydrophobic .
- Halogenated derivatives (e.g., chloro, bromo) in and exhibit higher molecular weights and lipophilicity, which may influence membrane permeability but could also increase metabolic stability .
Cyclopentyl-Carbonyl-Amino-Phenyl Derivatives
Compounds with cyclopentyl-carbonyl-amino-phenyl scaffolds but divergent functional groups highlight the impact of substituent diversity:
Key Observations :
Furopyridine and Dihydropyridine Analogs
Compounds with fused furan-heterocycle systems demonstrate variations in core structure:
Key Observations :
- The 1,4-dihydropyridine core in AZ331 introduces a redox-active scaffold, which may confer distinct electronic properties compared to the target’s simpler furamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
